4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane
Description
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a pyridinyl substituent at position 4 of the diazabicyclo[3.2.1]octane scaffold. The parent compound, 1,4-diazabicyclo[3.2.1]octane, consists of a seven-membered bicyclic framework with two nitrogen atoms at positions 1 and 4, conferring high nucleophilicity and basicity .
Properties
CAS No. |
675589-84-1 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-5-12-11(3-1)14-8-7-13-6-4-10(14)9-13/h1-3,5,10H,4,6-9H2 |
InChI Key |
SCYFOVZSDZGGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the bicyclic structure can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. This compound can also act as a ligand, binding to receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Applications/Unique Properties |
|---|---|---|
| 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane | Bicyclo[3.2.1]octane core; pyridinyl substituent | Potential CNS modulation, catalytic asymmetry |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Bicyclo[2.2.2]octane framework | Broad-base catalyst; moderate selectivity |
| 1,4-Diazabicyclo[3.2.1]octane (parent) | No substituents on bicyclic core | High nucleophilicity; asymmetric synthesis |
| 3,8-Diazabicyclo[3.2.1]octane | Nitrogen atoms at positions 3 and 8 | Precursor for α7 nicotinic receptor agonists |
| Quinuclidine | Single nitrogen in bicyclo[3.2.1]octane | Reduced nucleophilicity; non-selective base |
Key Observations :
- Ring Size and Nitrogen Positioning : The bicyclo[3.2.1]octane framework in the target compound imposes greater ring strain compared to the bicyclo[2.2.2]octane system in DABCO, enhancing reactivity in stereoselective reactions .
- Substituent Effects : The pyridin-2-yl group introduces steric and electronic effects absent in the parent compound. For example, aromatic π-systems in similar compounds (e.g., 4-[5-(2-fluorophenyl)-3-pyridinyl]-1,4-diazabicyclo[3.2.1]octane) have shown enhanced binding to neurological targets .
Catalytic Performance vs. Other Bicyclic Amines
Table 3: Pharmacological Profiles of Related Compounds
Insights :
- Derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit potent activity as α7 nicotinic receptor agonists, suggesting that nitrogen positioning critically influences receptor binding .
- The pyridinyl substituent in this compound may mimic structural motifs in approved CNS drugs (e.g., varenicline), though empirical studies are needed.
Biological Activity
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane, also known as 4-(2-pyridinyl)-1,4-diazabicyclo[3.2.1]octane, is a nitrogen-containing heterocyclic compound with potential biological activities. Its unique bicyclic structure, characterized by the presence of a pyridine ring fused to a diazabicyclo framework, has garnered interest in various fields, including medicinal chemistry and pharmacology.
Molecular Formula: C11H15N
Molecular Weight: 175.25 g/mol
IUPAC Name: this compound
CAS Number: 675590-81-5
| Property | Value |
|---|---|
| Molecular Weight | 175.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of nitrogen atoms in its structure. These interactions can lead to modulation of enzyme activity and receptor binding, influencing various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of 1,4-diazabicyclo compounds exhibit significant antimicrobial properties. A study reported that tetracationic compounds based on diazabicyclo frameworks showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MICs) for certain derivatives were comparable or superior to standard antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Antiviral Activity
In addition to antibacterial effects, some studies suggest that compounds related to this compound may possess antiviral properties. Compounds with similar bicyclic structures have demonstrated effectiveness against viruses such as influenza A .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines, indicating potential applications in cancer therapy. The specific mechanisms through which these compounds exert cytotoxicity often involve apoptosis induction and disruption of cellular signaling pathways.
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Antimicrobial Evaluation : A series of derivatives based on diazabicyclo structures were tested against multiple bacterial strains, showing promising results in terms of MICs and bactericidal kinetics .
- Antiviral Studies : Research on similar bicyclic compounds indicated their potential effectiveness against viral infections, particularly targeting the influenza virus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
